1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride
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Overview
Description
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinone core substituted with a piperidinyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Substitution with Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the nucleophile.
Methylation: The methyl group is introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one: The non-hydrochloride form of the compound.
5-(piperidin-3-yl)pyridin-2(1H)-one: Lacks the methyl group.
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one acetate: A different salt form.
Uniqueness
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.
Properties
IUPAC Name |
1-methyl-5-piperidin-3-ylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9;/h4-5,8-9,12H,2-3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFKDDSFTIXANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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